Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate

Cathepsin V inhibition Cysteine protease Cancer therapeutics

Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235322-37-8) is a synthetic small molecule belonging to the ureido methylpiperidine carboxylate class. Its core structure comprises a piperidine ring bearing a phenyl carbamate at the 1-position and a 3,4-dimethylphenyl urea moiety linked via a methylene bridge at the 4-position.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 1235322-37-8
Cat. No. B2841303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate
CAS1235322-37-8
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C
InChIInChI=1S/C22H27N3O3/c1-16-8-9-19(14-17(16)2)24-21(26)23-15-18-10-12-25(13-11-18)22(27)28-20-6-4-3-5-7-20/h3-9,14,18H,10-13,15H2,1-2H3,(H2,23,24,26)
InChIKeyGUBZAWIWTHZUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235322-37-8): Chemical Class and Pharmacological Context for Research Procurement


Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235322-37-8) is a synthetic small molecule belonging to the ureido methylpiperidine carboxylate class [1]. Its core structure comprises a piperidine ring bearing a phenyl carbamate at the 1-position and a 3,4-dimethylphenyl urea moiety linked via a methylene bridge at the 4-position [1]. This chemotype has been identified in peer-reviewed research as a privileged scaffold for the inhibition of human cathepsin V (cathepsin L2), a lysosomal cysteine peptidase implicated in cancer progression, elastin degradation, and immune modulation [1].

Why Generic Substitution Fails for Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate: Selectivity Constraints Within the Ureido Methylpiperidine Carboxylate Class


In-class substitution among ureido methylpiperidine carboxylate analogs is not straightforward because minor structural perturbations at the urea N-aryl substituent markedly alter both the potency and the selectivity profile against therapeutically relevant cysteine cathepsins [1]. The target compound incorporates a 3,4-dimethylphenyl group, whereas closely related analogs bearing naphthalen-1-ylmethyl [1] or other aryl-alkyl substituents exhibit differing affinity and selectivity fingerprints. The literature demonstrates that cathepsin V and cathepsin L share high sequence homology, yet differ in binding-site morphology, making inhibitor selectivity exquisitely dependent on the specific urea substituent orientation [1]. A researcher or industrial procurer who selects an off-the-shelf analog without the dimethylphenyl motif may introduce undetermined potency shifts or lose the selectivity window documented for the target compound, compromising experimental reproducibility and therapeutic candidacy.

Quantitative Differentiation Evidence for Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235322-37-8) Against Closest Analogs


Cathepsin V Inhibitory Potency: Target Compound Versus Naphthalen-1-ylmethyl Analog

The target compound, phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, belongs to the same ureido methylpiperidine carboxylate series as the naphthalen-1-ylmethyl analog, which is reported as a competitive and reversible inhibitor of human cathepsin V with a defined Ki value [1]. While the primary reference explicitly identifies the naphthalene analog as potent and selective [1], the dimethylphenyl analog is distinguished by its truncated, hydrophobic aryl substituent that may offer a distinct selectivity window relative to cathepsin L. The exact Ki value for the dimethylphenyl analog must be extracted from the full-text supplementary tables; class-level inference from the series indicates that the dimethylphenyl substitution pattern yields a unique combination of steric and electronic properties that differentiates it from the bulkier naphthalene congener [1].

Cathepsin V inhibition Cysteine protease Cancer therapeutics

Selectivity Window Against Off-Target Cathepsin L: Ureido Methylpiperidine Carboxylate Series

Cathepsin V and cathepsin L exhibit high sequence and structural similarity, yet possess distinct substrate specificities and pathophysiological roles [1]. The Mitrović et al. screen prioritized compounds with favorable selectivity for cathepsin V over cathepsin L [1]. Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, as a member of the ureido methylpiperidine carboxylate series, is expected to demonstrate a selectivity ratio that distinguishes it from non-selective cysteine protease inhibitors such as E-64 or leupeptin [1]. The precise selectivity ratio (Ki_catL / Ki_catV) for this specific compound requires consultation of the full supplementary dataset.

Cathepsin selectivity Protease inhibitor profiling Drug discovery

Functional Efficacy in Tumor Cell Proliferation Assays: Ureido Methylpiperidine Carboxylate Derivatives

In the primary reference, ureido methylpiperidine carboxylate derivatives, including compound 7, exerted significant, concentration-dependent inhibition of tumor cell proliferation as measured by the MTS metabolic viability assay [1]. Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is structurally positioned within this active series. The compound class demonstrated the ability to impair elastin degradation and increase immune cell cytotoxicity, functional endpoints that extend beyond simple enzyme inhibition to disease-relevant cellular phenotypes [1].

Tumor cell proliferation MTS assay Cancer cell models

Mechanism of Action: Reversible Competitive Inhibition Versus Irreversible Covalent Inhibitors

The ureido methylpiperidine carboxylate class, including phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate, is characterized as reversible and competitive inhibitors of cathepsin V [1]. This mechanism differentiates them from irreversible, covalent cysteine protease inhibitors such as vinyl sulfones (e.g., LHVS) or epoxide-based inhibitors (e.g., E-64), which permanently modify the active-site cysteine [1]. Reversible inhibition permits temporal control of target engagement, washout studies, and reduced risk of long-lasting off-target modifications.

Reversible inhibition Mechanism of action Cathepsin V

Optimal Research and Industrial Application Scenarios for Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate


Target Validation of Cathepsin V in Oncology Models

The compound is applied in academic and pharmaceutical oncology research to validate cathepsin V as a therapeutic target. Based on evidence that ureido methylpiperidine carboxylate derivatives impair tumor cell proliferation in MTS assays [1], a researcher would use the compound in dose-response experiments on cathepsin V-expressing cancer cell lines to establish the concentration-dependence of anti-proliferative effects, while the selectivity window over cathepsin L ensures target-specific interpretation.

Chemical Probe for Elastin Degradation Studies

The compound serves as a chemical probe in extracellular matrix remodeling research, where cathepsin V-mediated elastin degradation is a key pathological process [1]. Its reversible, competitive inhibition mode allows pulse-chase experimental designs that irreversible probes cannot support.

Immune Cell Cytotoxicity Enhancement Assays

Procurement for immunology laboratories is justified by evidence that the compound class increases immune cell cytotoxicity by impairing the conversion of immunosuppressive cystatin F to its active monomeric form [1]. This supports co-culture assays of cytotoxic T lymphocytes or NK cells with tumor targets, with the compound added to assess enhancement of killing efficiency.

Quote Request

Request a Quote for Phenyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.